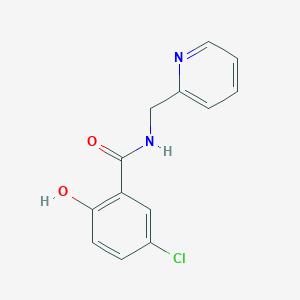

5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide

Description

BenchChem offers high-quality 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H11ClN2O2 |

|---|---|

Molecular Weight |

262.69 g/mol |

IUPAC Name |

5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide |

InChI |

InChI=1S/C13H11ClN2O2/c14-9-4-5-12(17)11(7-9)13(18)16-8-10-3-1-2-6-15-10/h1-7,17H,8H2,(H,16,18) |

InChI Key |

KDLFEDQUSPQSTA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C2=C(C=CC(=C2)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

Physiochemical properties of 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide

An In-Depth Technical Guide to the Physiochemical Properties and Analysis of 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide

This guide provides a comprehensive technical overview of 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide, a compound of interest within the broader class of salicylamides. Salicylamide derivatives are widely investigated for their diverse biological activities, making a thorough understanding of their fundamental properties essential for researchers in medicinal chemistry and drug development. This document details the compound's chemical identity, predicted physiochemical properties, a robust synthesis protocol, and standard characterization workflows, grounded in established scientific principles.

Introduction: The Scientific Context

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. When combined with a salicylic acid moiety, the resulting salicylamides often exhibit a range of biological effects, including antimicrobial, antiproliferative, and anti-inflammatory properties.[1][2][3] The inclusion of a pyridine ring, a common bioisostere in drug design, can further modulate a molecule's pharmacokinetic and pharmacodynamic profile by influencing solubility, membrane permeability, and potential for hydrogen bonding.[4]

5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide integrates these key structural features:

-

A 5-chlorosalicylamide core: The chloro- and hydroxyl-substituents on the phenyl ring are critical for defining the molecule's electronic and binding properties.

-

A pyridin-2-ylmethyl amine: This flexible linker and heterocyclic headgroup can engage in specific interactions with biological targets.

This guide serves as a foundational resource for scientists, providing the necessary data and methodologies to synthesize, characterize, and further investigate this compound's potential.

Chemical Identity and Structure

The unambiguous identification of a compound is the cornerstone of any scientific investigation. The structure of 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide consists of a 5-chlorosalicylic acid backbone connected via an amide linkage to a 2-(aminomethyl)pyridine group.

Caption: Chemical structure of 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide.

Physiochemical Properties

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₃H₁₁ClN₂O₂ | Defines the elemental composition and exact mass. |

| Molecular Weight | 262.70 g/mol | Influences diffusion rates, membrane permeability, and formulation calculations. |

| XLogP3 | ~2.9 - 3.2 | A measure of lipophilicity; critical for predicting cell membrane permeability and oral bioavailability. Values in this range are common for orally available drugs.[5][6] |

| Hydrogen Bond Donors | 2 (from -OH and -NH) | Number of groups that can donate protons to form hydrogen bonds, affecting solubility and target binding. |

| Hydrogen Bond Acceptors | 4 (from C=O, -OH, and two N atoms) | Number of sites that can accept protons in hydrogen bonds, influencing aqueous solubility and receptor interactions. |

| Polar Surface Area (PSA) | ~68 Ų | Sum of van der Waals surface areas of polar atoms; correlates with drug transport properties, including blood-brain barrier penetration. |

| Rotatable Bonds | 3 | A measure of molecular flexibility, which can impact binding affinity and conformational entropy. |

Note: Predicted values are derived from computational models and standard chemical principles. Experimental verification is required for confirmation.

Synthesis and Purification Protocol

The synthesis of N-substituted benzamides is a well-established transformation in organic chemistry.[7] The following protocol describes a reliable method for synthesizing 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide via amide coupling.

Expertise & Experience Insight: The primary challenge in this synthesis is the activation of the carboxylic acid of 5-chlorosalicylic acid without unwanted side reactions involving the phenolic hydroxyl group. While converting the acid to an acyl chloride with thionyl chloride is a common method, it can be harsh.[7] A more controlled approach is to use a peptide coupling agent, which facilitates amide bond formation under milder conditions, preserving the integrity of the hydroxyl group.

Step-by-Step Synthesis Methodology

-

Reagent Preparation:

-

Dissolve 5-chlorosalicylic acid (1.0 eq) and 2-(aminomethyl)pyridine (1.05 eq) in an anhydrous polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Causality: Using a slight excess of the amine ensures the complete consumption of the more valuable starting acid. Anhydrous conditions are critical as water can hydrolyze the activated intermediate and reduce yield.

-

-

Activation and Coupling:

-

To the stirred solution, add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) followed by a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.5 eq).

-

Causality: HATU is a highly efficient coupling reagent that forms an activated ester with the carboxylic acid, which is then susceptible to nucleophilic attack by the amine. DIPEA acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation without interfering with the coupling process.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature for 8-12 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

-

Work-up and Extraction:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove unreacted acid and acidic byproducts) and brine (to remove residual water).

-

Causality: This aqueous work-up is a fundamental purification step that separates the desired neutral product from charged impurities.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.

-

Purify the resulting crude solid using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes.

-

Causality: Column chromatography separates the target compound from any remaining starting materials, coupling agent byproducts, and other impurities based on polarity, yielding the pure product.

-

Characterization Workflow

A self-validating protocol requires rigorous characterization to confirm the structure and purity of the final compound.

Caption: Experimental workflow for synthesis, purification, and characterization.

-

Purity Assessment (HPLC): High-Performance Liquid Chromatography is used to determine the purity of the final compound. A pure sample should exhibit a single major peak. Pharmaceutical-grade materials typically require >98% purity.[8]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight of the compound.

-

Expected Result: A peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 263.06. The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observed as a characteristic [M+H]⁺ peak and an [M+2+H]⁺ peak.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation.

-

¹H NMR: The spectrum should show distinct signals for each unique proton. Key expected signals include:

-

Aromatic protons on the chloro-substituted ring and the pyridine ring (typically in the 6.8-8.5 ppm range).

-

A singlet or doublet for the methylene bridge (-CH₂-) protons.

-

A broad singlet for the amide proton (-NH-).

-

A broad singlet for the phenolic proton (-OH).

-

-

¹³C NMR: The spectrum will confirm the number of unique carbon atoms in the molecule, including the characteristic carbonyl carbon signal of the amide group (typically ~165 ppm).

-

Potential Applications and Future Directions

Given the known biological activities of related salicylamides and benzamides, 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide is a promising candidate for screening in various biological assays.[9][10] Potential areas of investigation include:

-

Antimicrobial and Antifungal Agents: Many salicylamide derivatives exhibit potent activity against bacteria and fungi.[7][11]

-

Anticancer Therapeutics: The N-benzylbenzamide scaffold has been successfully exploited to develop tubulin polymerization inhibitors with potent antitumor activities.[12]

-

Enzyme Inhibition: The structure is suitable for targeting a variety of enzymes, and could be explored as an inhibitor in pathways relevant to metabolic or inflammatory diseases.

Future work should focus on the experimental validation of its physiochemical properties and a broad biological screening campaign to identify its primary mechanism of action and therapeutic potential.

References

- Smolecule. (n.d.). 2-amino-5-chloro-N-(5-chloro-2-pyridyl)-3-hydroxybenzamide.

-

PubChem. (n.d.). 5-chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

- Dusek, J., Imramovsky, A., Pauk, K., Jorda, R., Reznickova, E., & Krystof, V. (2017). Synthesis and Antiproliferative Activities of Novel O-Benzyl Salicylamide Derivatives. Letters in Drug Design & Discovery, 14(6), 662-671.

- Smolecule. (2023). 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide.

-

Bentham Science. (2017). Synthesis and Antiproliferative Activities of Novel O-Benzyl Salicylamide Derivatives. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-chloro-2-hydroxy-n-pyridin-2-ylbenzamide. University of Luxembourg. Retrieved from [Link]

-

PubChem. (n.d.). 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ExportersIndia. (n.d.). 5 chloro 2 methoxy n (2 (4sulfamoylphenyl) Ethyl) benzamide CAS 16673-34-00. Retrieved from [Link]

- Wang, Y., et al. (2021). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Molecules, 26(1), 133.

- Al-Ostoot, F.H., et al. (2022). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Biointerface Research in Applied Chemistry, 12(6), 7751-7762.

-

PubChemLite. (n.d.). Salicylamide, n-((benzylcarbamoyl)methyl)-. University of Luxembourg. Retrieved from [Link]

- Li, Y., et al. (2022). Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Molecules, 27(19), 6296.

- Al-Rawi, H. S., et al. (2021). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents.

- Xia, S., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316.

- Hvizdova, K., et al. (2024). Conformational and Chiroptical Properties of Salicylamide-Based Peptidomimetics. Molecules, 29(3), 563.

- de Oliveira, R. D., et al. (2024). Riparin II-type benzamides as novel antibiofilm agents against dermatophytes: chemical synthesis, in vitro, ex vivo and in silico evaluation. Journal of Antimicrobial Chemotherapy.

- Al-Bogami, A. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4173.

- Shearer, B. G., et al. (2010). Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist. Journal of Medicinal Chemistry, 53(4), 1857-1861.

- Nguyen, T. H. L., et al. (2023). Ni‐based metal organic frameworks: an efficient catalyst for the amidation reaction to obtain N‐(pyridin‐2‐yl)arylamides.

- Google Patents. (n.d.). RU2383540C2 - Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. benthamscience.com [benthamscience.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide | C14H11ClN2O5 | CID 2946791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 5-chloro-2-hydroxy-n-pyridin-2-ylbenzamide (C12H9ClN2O2) [pubchemlite.lcsb.uni.lu]

- 7. nanobioletters.com [nanobioletters.com]

- 8. 5-Chloro-2-Methoxy-N-(2-(4-Sulfamoylphenyl) Ethyl) Benzamide CAS 16673-34-0 at Best Price [kavyapharma.in]

- 9. Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Riparin II-type benzamides as novel antibiofilm agents against dermatophytes: chemical synthesis, in vitro, ex vivo and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review of 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide synthesis routes

Executive Summary

This guide details the synthesis of 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide , a pharmacophore with significant antimycobacterial and antifungal potential. Unlike standard amide couplings, the presence of a free phenolic hydroxyl group ortho to the carboxylic acid (salicylic acid moiety) presents unique synthetic challenges, including competitive esterification and oligomerization.

This document prioritizes Phenyl Ester Aminolysis (The Salol Method) as the most robust, field-validated route for this specific scaffold, supported by a modern CDI-mediated approach for high-throughput applications.

Chemical Identity & Retrosynthesis[1]

Molecule: 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide Formula: C₁₃H₁₁ClN₂O₂ MW: 262.69 g/mol Key Features:

-

Acid Component: 5-Chlorosalicylic acid (Lipophilic/Electronic modulator)

-

Amine Component: 2-Picolylamine (2-(aminomethyl)pyridine) (Chelating/Binding motif)

-

Linkage: Amide bond with an intramolecular Hydrogen Bond (Phenol-OH

Carbonyl-O).

Retrosynthetic Analysis (DOT Visualization)

Caption: Retrosynthetic disconnection showing the strategic activation of the salicylic acid via a phenyl ester to prevent self-polymerization.

Critical Synthesis Routes

Route A: The "Salol" Method (Phenyl Ester Aminolysis)

Status: Field-Validated / Recommended for Scale-up Mechanism: Nucleophilic Acyl Substitution

Direct coupling of salicylic acids using thionyl chloride (

Advantages:

-

Avoids O-protection/deprotection steps.

-

Eliminates risk of oligomerization associated with acid chlorides.

-

High crystalline purity of intermediates.

Disadvantages:

-

Requires high temperatures (

C). -

Generates phenol as a byproduct (requires removal).

Route B: CDI-Mediated Direct Coupling

Status: Modern / Green / Lab Scale Reagent: 1,1'-Carbonyldiimidazole (CDI)

CDI activates the carboxylic acid "in situ" to form an acyl imidazole. While the phenol can react with CDI, the resulting carbonate is less stable or forms slower than the acyl imidazole. The primary amine of 2-picolylamine is significantly more nucleophilic than the phenol, driving chemoselectivity toward the amide.

Advantages:

Detailed Experimental Protocols

Protocol A: Synthesis via Phenyl 5-Chlorosalicylate (Route A)

Step 1: Preparation of Phenyl 5-Chlorosalicylate

-

Reagents: Mix 5-chlorosalicylic acid (1.0 eq) and phenol (1.0 eq) in a round-bottom flask.

-

Activation: Add Phosphorus Oxychloride (

) (0.6 eq) dropwise. -

Reaction: Heat the mixture to 110–120°C for 3–4 hours. Monitor HCl gas evolution (scrubbing required).

-

Workup: Cool to roughly 80°C and pour into ice-water. The phenyl ester typically precipitates.

-

Purification: Filter the solid, wash with cold water and 5%

(to remove unreacted acid). Recrystallize from ethanol.-

Checkpoint: Verify Phenyl 5-chlorosalicylate formation (IR: Ester C=O stretch ~1680-1700 cm⁻¹).[3]

-

Step 2: Aminolysis with 2-Picolylamine

-

Setup: In a reaction vessel, charge Phenyl 5-chlorosalicylate (1.0 eq) and 2-(aminomethyl)pyridine (1.1 eq).

-

Solvent: Use Xylene or 1,2-Dichlorobenzene (high boiling). Alternatively, run neat if scale permits efficient stirring.

-

Reaction: Reflux (or heat to 140–150°C ) for 4–6 hours.

-

Isolation: Cool the mixture. The product often crystallizes out upon cooling or addition of petroleum ether.

-

Purification (Critical):

Protocol B: CDI Coupling (Route B)

-

Activation: Dissolve 5-chlorosalicylic acid (1.0 mmol) in anhydrous DMF or THF (5 mL).

-

Reagent Addition: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 mmol) in one portion.

-

Gas Evolution: Stir at Room Temperature (RT) for 1 hour. Ensure

evolution ceases.-

Note: This forms the acyl imidazole intermediate.

-

-

Coupling: Add 2-(aminomethyl)pyridine (1.1 mmol) dropwise.

-

Reaction: Stir at RT for 12 hours or heat to 50°C for 2 hours to drive completion.

-

Workup:

-

Pour mixture into crushed ice/water (50 mL).

-

Adjust pH to ~3-4 with 1N HCl (to protonate the pyridine ring and keep it in water? NO , we want the product to precipitate. The product is a weak base/weak acid. Keep pH neutral to slightly basic to ensure the amide is not protonated if solubility is an issue, but usually, amide precipitates).

-

Correction: Pour into water. Extract with Ethyl Acetate.

-

Wash organic layer with Sat.

(remove acid), Water, and Brine.

-

-

Purification: Flash column chromatography (Hexane:EtOAc).

Comparative Analysis of Routes

| Feature | Route A (Salol/Ester) | Route B (CDI) | Route C (Acid Chloride) |

| Chemoselectivity | High (Phenol acts as leaving group) | Medium (Requires strict stoichiometry) | Low (Risk of self-polymerization) |

| Scalability | Excellent (Industrial standard) | Good (Reagent cost is higher) | Poor (Unstable intermediates) |

| Purification | Crystallization (Easy phenol removal) | Chromatography often required | Difficult workup |

| Green Chemistry | Low (High temp, Phenol waste) | High (Mild, Imidazole waste) | Low (SOCl2/POCl3 fumes) |

| Yield (Typical) | 70–85% | 60–75% | Variable |

Reaction Mechanism & Pathway (Route A)

Caption: Mechanism of the Salol method showing the activation of the acid as a phenyl ester followed by aminolysis.

References

-

Waisser, K., et al. (2001).[11] "Synthesis of N-(2-pyridylmethyl)salicylamides and N-(3-pyridylmethyl)salicylamides." ResearchGate.

- Gaylord, N. G., & Kamath, P. M. (1952). "Preparation of Salicylamides." Organic Syntheses.

-

BenchChem. (n.d.). "Synthesis routes of 5-Chlorosalicylic Acid Derivatives." BenchChem Data.

-

PubChem. (2023). "5-chloro-2-hydroxy-N-pyridin-2-ylbenzamide Compound Summary." National Library of Medicine.

-

Google Patents. (1985). "Process for preparing salicylamide compounds (EP0143628B1)." Google Patents.

Sources

- 1. RU2383540C2 - Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide - Google Patents [patents.google.com]

- 2. US5424437A - Process for preparing a 2-chloro-5-aminomethyl-pyridine - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Experiment 6 Iodination of Salicylamide - Edubirdie [edubirdie.com]

- 5. Visible-Light-Driven CarboxyLic Amine Protocol (CLAP) for the Synthesis of 2-Substituted Piperazines under Batch and Flow Conditions [organic-chemistry.org]

- 6. Iodination Of Salicylamide Lab Report | PDF [slideshare.net]

- 7. CN106831396A - A kind of improvement synthetic method of 5 chloro-salicylic acid - Google Patents [patents.google.com]

- 8. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. CN101684061A - Method for simply recovering 5-chloro-salicylic acid synthetic solvent - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

Technical Guide: Comparative Analysis of Salicylamide Derivatives as Kinase Modulators

[1]

Executive Summary

The salicylamide scaffold, historically utilized in anthelmintics (e.g., Niclosamide), has emerged as a privileged structure in oncology due to its ability to modulate critical kinase signaling networks.[1] Unlike traditional ATP-competitive inhibitors that rely solely on occupancy of the kinase hinge region, salicylamide derivatives exhibit a dual-mode mechanism : direct kinase inhibition (DKI) and indirect modulation via mitochondrial uncoupling.

This guide provides a technical breakdown of three distinct classes of salicylamide derivatives:

Part 1: Structural Basis & Structure-Activity Relationship (SAR)[5][6]

The biological activity of salicylamides hinges on the intramolecular hydrogen bond between the phenolic hydroxyl and the amide nitrogen. This forms a pseudo-six-membered ring that mimics the planar adenine ring of ATP, allowing these molecules to dock into kinase active sites.

The Pharmacophore[7]

-

The Pseudo-Ring: The ortho-hydroxybenzamide moiety creates a planar conformation essential for binding. Disruption of this H-bond (e.g., O-methylation) often abolishes activity.

-

The "Tail" (Anilide Ring): Variations here dictate specificity.

-

Electron-withdrawing groups (Cl, NO2, CF3): Enhance acidity of the phenolic OH, increasing protonophoric (uncoupling) activity (seen in Niclosamide).

-

Bulky hydrophobic groups: Improve fit into the hydrophobic back-pocket of kinases (seen in EGFR-targeted analogs).

-

Comparative SAR Table

| Feature | Niclosamide (Mitochondrial/STAT3) | IMD-0354 (IKK | EGFR-Targeted Salicylanilides |

| Core Structure | 5-chloro-salicylamide | 3,5-bis(trifluoromethyl) moiety | Acryloylamino-salicylanilide |

| Key Substituent | 4'-NO2 (Nitro group) | 3,5-CF3 (Trifluoromethyl) | Michael acceptor (Acrylamide) |

| Primary Mechanism | Protonophore (H+ uncoupling) | Allosteric/ATP-competitive IKK | Covalent binding to Cys773 |

| Solubility | Very Low (<1 | Low | Moderate (with amino acid linkers) |

Part 2: Target Landscape & Signaling Pathways

Niclosamide: The Metabolic-Kinase Axis

Niclosamide is a "dirty" drug that leverages metabolic stress to inhibit kinases. It acts as a protonophore, dissipating the mitochondrial proton gradient.[5]

-

Causality: Proton leak

ATP depletion -

Downstream Effect: Activated AMPK phosphorylates TSC2, which inhibits Rheb, effectively shutting down mTORC1 . Concurrently, it inhibits STAT3 phosphorylation (Tyr705) via depletion of upstream cytokine signaling or direct binding to the STAT3 SH2 domain.

IMD-0354: Precision IKK Inhibition

IMD-0354 specifically targets IKK

-

Mechanism: It prevents the phosphorylation of I

B -

Result: NF-

B remains sequestered in the cytoplasm, preventing the transcription of pro-inflammatory cytokines (TNF

Visualization of Signaling Pathways

Figure 1: Mechanistic divergence of Niclosamide (metabolic-driven kinase inhibition) vs. IMD-0354 (direct kinase blockade).

Part 3: Experimental Protocols (Self-Validating Systems)

To rigorously evaluate these derivatives, one must account for their poor solubility and potential for non-specific aggregation.

Protocol: In Vitro Kinase Inhibition Assay (FRET-based)

Rationale: Radiometric assays are gold-standard, but FRET (Fluorescence Resonance Energy Transfer) allows for high-throughput screening of derivatives.

Reagents:

-

Recombinant Kinase (e.g., EGFR, IKK

). -

FRET Peptide Substrate (specific to kinase).

-

ATP (at

concentration). -

Compound Stock (10 mM in DMSO).

Workflow:

-

Solubility Check: Dilute salicylamide derivative to 100

M in assay buffer. Critical Step: Measure Absorbance at 600nm. If OD > 0.05, compound is precipitating; add 0.01% Triton X-100. -

Master Mix: Combine Kinase + Peptide in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Compound Addition: Add 2.5

L of 4x compound solution to 384-well plate. -

Initiation: Add 2.5

L of 4x ATP solution. -

Incubation: 60 minutes at Room Temp (protect from light).

-

Termination: Add EDTA-containing stop solution.

-

Read: Measure fluorescence ratio (Donor/Acceptor).

Validation Control: Use Staurosporine (pan-kinase inhibitor) as positive control. Z-factor must be > 0.5.

Protocol: Cellular STAT3 Phosphorylation Analysis (Western Blot)

Rationale: Proving target engagement in cells requires capturing the transient phosphorylation state.

Workflow:

-

Seeding: Seed DU145 or MDA-MB-231 cells (high constitutive STAT3) at

cells/well. -

Starvation: Serum-starve for 12 hours to reduce basal noise.

-

Treatment: Treat with Niclosamide derivative (0.5 - 10

M) for 2 hours . Note: Salicylamides act fast; long incubations (>24h) measure apoptosis, not kinase inhibition. -

Stimulation (Optional): If basal p-STAT3 is low, stimulate with IL-6 (10 ng/mL) for 15 mins after drug treatment.

-

Lysis (The Critical Step): Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail 2 & 3 (Sigma) and 1 mM Na3VO4. Without Vanadate, p-STAT3 signal is lost during lysis.

-

Detection: Blot for p-STAT3 (Tyr705) and Total STAT3.

-

Quantification: Calculate ratio of p-STAT3 / Total STAT3 relative to DMSO control.

Part 4: Comparative Data & Screening Workflow

Comparison of Key Derivatives

| Compound | Target | IC50 (Kinase) | IC50 (Cell Growth) | Key Reference |

| Niclosamide | STAT3 / mTORC1 | N/A (Indirect) | 0.5 - 2.0 | [Ren et al., 2010] |

| IMD-0354 | IKK | ~250 nM | 1.0 - 5.0 | [Tanaka et al., 2005] |

| HJC0152 | STAT3 | ~1.5 | 0.8 | [Chen et al., 2013] |

| Acryloyl-Salicylanilide | EGFR (WT) | 23 - 71 nM | 5 - 10 | [Deng et al., 2006] |

Screening Decision Tree

Figure 2: Screening logic to distinguish "clean" kinase inhibitors from metabolic uncouplers.

References

-

Ren, X., et al. (2010). "Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway." ACS Medicinal Chemistry Letters. Link

-

Tanaka, A., et al. (2005). "A new IkappaB kinase beta inhibitor prevents human breast cancer progression through negative regulation of cell cycle transition." Cancer Research.[8] Link

-

Deng, W., et al. (2006). "Acryloylamino-salicylanilides as EGFR PTK inhibitors."[4] Bioorganic & Medicinal Chemistry Letters. Link

-

Fonseca, B.D., et al. (2012). "Structure-Activity Analysis of Niclosamide Reveals Potential Role for Cytoplasmic pH in Control of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling." Journal of Biological Chemistry. Link

-

Chen, H., et al. (2013). "Niclosamide inhibits cell growth and enhances drug sensitivity of hepatocellular carcinoma cells via STAT3 signaling pathway." Journal of Cancer. Link

Sources

- 1. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Acryloylamino-salicylanilides as EGFR PTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. IKKβ Inhibitor IMD-0354 Attenuates Radiation Damage in Whole-body X-Irradiated Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure-Activity Analysis of Niclosamide Reveals Potential Role for Cytoplasmic pH in Control of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Optimal reaction conditions for coupling 5-chlorosalicylic acid and 2-picolylamine

Executive Summary

This guide details the synthetic protocols for the amide coupling of 5-chlorosalicylic acid (5-CSA) and 2-picolylamine (2-PA) to synthesize

The coupling is chemically distinct due to two interfering factors:

-

Unprotected Phenol: The ortho-hydroxyl group on 5-CSA presents a risk of competitive O-acylation or self-polymerization.[1]

-

Lewis Basic Pyridine: The 2-picolylamine moiety possesses a pyridine nitrogen that can interfere with Lewis Acid catalysts or complicate silica gel purification.[1]

This note presents two validated protocols: Method A (CDI-Mediated) for cost-effective scale-up, and Method B (HATU-Mediated) for high-throughput discovery.

Chemo-Structural Analysis & Strategy

The Reactants

-

5-Chlorosalicylic Acid (Electrophile): The 5-chloro substituent exerts an electron-withdrawing effect (

), increasing the acidity of the carboxylic acid and the electrophilicity of the carbonyl carbon.[1] However, the ortho-phenol forms an internal hydrogen bond with the carbonyl oxygen, reducing its reactivity toward nucleophilic attack unless activated. -

2-Picolylamine (Nucleophile): A primary amine with high nucleophilicity.[1] The adjacent pyridine ring acts as a potential chelating site but does not significantly sterically hinder the primary amine.

The "Unprotected Phenol" Challenge

Direct coupling without protecting the phenol is preferred for atom economy.

-

Risk: Activation reagents (like EDC or CDI) can react with the phenol to form an activated ester (O-acyl species).[1]

-

Resolution: N-acylation is thermodynamically favored over O-acylation.[1] By controlling stoichiometry and reaction time, the kinetic O-acyl product (if formed) often rearranges or reacts with the amine to form the stable amide.[1]

Experimental Protocols

Method A: CDI-Mediated "One-Pot" Coupling

Best for: Gram-scale synthesis, cost-efficiency, and avoiding difficult purification.[1]

Mechanism: 1,1'-Carbonyldiimidazole (CDI) reacts with the acid to release

Reagents:

-

5-Chlorosalicylic acid (1.0 equiv)[1]

-

CDI (1.1 equiv)[1]

-

2-Picolylamine (1.1 equiv)[1]

-

Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (if solubility is poor).[1]

Protocol:

-

Activation: Charge a flame-dried round-bottom flask with 5-chlorosalicylic acid (1.0 equiv) and anhydrous THF (

concentration). -

Addition: Add CDI (1.1 equiv) in a single portion.

-

Observation: Vigorous evolution of

gas will occur.[1]

-

-

Incubation: Stir at Room Temperature (RT) for 1–2 hours under inert atmosphere (

or Ar).-

Checkpoint: The solution should become clear. Wait until gas evolution completely ceases.[1]

-

-

Coupling: Add 2-picolylamine (1.1 equiv) dropwise.

-

Reaction: Stir at RT for 12–16 hours.

-

Note: If reaction is sluggish (monitored by TLC), heat to

for 2 hours.

-

-

Workup (Self-Validating Step):

Method B: HATU-Mediated High-Yield Coupling

Best for: Milligram-scale, high-throughput libraries, or if Method A fails.[1]

Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester).[1] The pyridine nitrogen in the HATU leaving group provides anchiomeric assistance, accelerating the coupling.

Reagents:

-

5-Chlorosalicylic acid (1.0 equiv)[1]

-

DIPEA (Diisopropylethylamine) (2.5 equiv)[1]

-

2-Picolylamine (1.1 equiv)[1]

-

Solvent: Anhydrous DMF.[1]

Protocol:

-

Dissolution: Dissolve 5-chlorosalicylic acid (1.0 equiv) in anhydrous DMF (

). -

Base Addition: Add DIPEA (2.5 equiv).

-

Why 2.5 equiv? 1 equiv for the carboxylic acid, 1 equiv to neutralize the HATU by-product, and 0.5 equiv to ensure basicity for the amine.

-

-

Activation: Add HATU (1.1 equiv). Stir for 15 minutes at RT.[1][4]

-

Color Change: Solution usually turns yellow/orange.[1]

-

-

Coupling: Add 2-picolylamine (1.1 equiv).

-

Reaction: Stir at RT for 2–4 hours. (HATU is significantly faster than CDI).[1]

-

Quench: Dilute with EtOAc and wash with water (

) to remove DMF.[1] Proceed to standard workup.

Data Presentation & Comparison

| Feature | Method A (CDI) | Method B (HATU) |

| Cost | Low | High |

| Atom Economy | High (Byproducts: | Low (Byproducts: Urea, HOAt) |

| Reaction Time | 12–16 Hours | 2–4 Hours |

| Purification | Often simple precipitation/wash | Requires Chromatography |

| Phenol Tolerance | Good (Intermediate is stable) | Moderate (Risk of O-acylation if base is too high) |

| Scale Suitability |

Visualization: Reaction Logic & Workflow

The following diagrams illustrate the mechanistic pathway and the decision-making workflow for this synthesis.

Figure 1: Mechanistic Pathway (CDI Route)

Caption: Activation of 5-CSA by CDI forms the N-acylimidazole, avoiding O-acylation, followed by aminolysis.[1]

Figure 2: Optimization Workflow

Caption: Decision tree for selecting the optimal protocol based on scale and purity requirements.

Troubleshooting & Quality Control

Dealing with the "Streaking" Pyridine

During Flash Chromatography, the basic pyridine nitrogen interacts with the acidic silanols on silica gel, causing the product to streak (tail).

-

Solution: Pre-treat the silica column with

Triethylamine (TEA) in the mobile phase, or include

Validating the Regiochemistry (N- vs O-acylation)

How do you prove you formed the Amide (N-acyl) and not the Ester (O-acyl)?

-

1H NMR Diagnostic: The amide proton (

) typically appears as a broad triplet (due to coupling with the adjacent -

Phenol Proton: The phenolic

in salicylamides is often strongly hydrogen-bonded to the amide carbonyl, appearing as a sharp singlet very downfield (

References

-

Synthesis of N-(2-pyridylmethyl)

-

CDI Coupling Mechanism & Protocol

-

HATU Coupling Efficiency

-

Salicylic Acid Coupling Challenges

Sources

- 1. HATU - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. Carbonyl Diimidazole (CDI) [commonorganicchemistry.com]

- 7. Amide synthesis by acylation [organic-chemistry.org]

- 8. peptide.com [peptide.com]

Application Note: High-Purity Isolation of 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide via Flash Column Chromatography

This Application Note is written from the perspective of a Senior Application Scientist. It addresses the purification of 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide , a compound exhibiting a "push-pull" polarity profile due to its lipophilic chlorobenzene core and hydrophilic/basic pyridine-amide functionality.[1]

Abstract & Strategic Overview

The purification of N-(pyridin-2-ylmethyl)salicylamide derivatives presents a specific chromatographic challenge: the "Pyridine Tailing Effect." While the 5-chloro-2-hydroxybenzamide core is moderately lipophilic, the pendant pyridine ring acts as a Lewis base.[1] On standard silica gel (SiO₂), the acidic silanol groups (

This protocol details a Dichloromethane (DCM) / Methanol (MeOH) gradient method, optimized with a Triethylamine (TEA) modifier to suppress silanol activity.[1] This "self-validating" system ensures that the basic pyridine moiety elutes symmetrically, preventing co-elution with polar impurities.[1]

Physicochemical Profile & Separation Logic[3]

Before packing the column, we must understand the molecule's behavior in the stationary phase.

| Feature | Chemical Property | Chromatographic Impact |

| Pyridine Ring | Basic Nitrogen ( | Critical: Binds to acidic silanols on silica, causing severe tailing.[1][2] |

| Phenolic -OH | Weak Acid ( | Can form intramolecular H-bonds with the amide carbonyl (pseudo-ring), increasing apparent lipophilicity. |

| 5-Cl Substituent | Lipophilic | Increases retention in reverse-phase, but aids solubility in DCM.[1] |

| Amide Linker | H-Bond Donor/Acceptor | Provides primary retention mechanism via dipole interactions.[1] |

The "Silanol Shielding" Strategy

To achieve a sharp peak, we cannot rely solely on solvent polarity.[3] We must chemically modify the stationary phase environment in situ.

-

Solvent A (Weak): Dichloromethane (DCM) – Solubilizes the lipophilic core.[1]

-

Solvent B (Strong): Methanol (MeOH) – High polarity to elute the compound.[1]

-

Modifier: Triethylamine (TEA) (0.5 - 1.0%) – Competes for silanol sites, effectively "capping" the column dynamically.[1][3]

Detailed Experimental Protocol

Phase 1: Sample Preparation (Dry Loading)

Rationale: This compound often exhibits poor solubility in non-polar solvents (e.g., Hexane).[1] Liquid injection in a strong solvent (like pure DCM or MeOH) causes "band broadening" before the run starts. Solid deposition (Dry Loading) is mandatory for high resolution.[1]

-

Dissolve the crude reaction mixture in a minimum amount of DCM/MeOH (9:1) . Ensure complete dissolution.

-

Add Celite 545 or Silica Gel (40-63 µm) to the flask. Ratio: 1g crude : 2g solid support.

-

Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing, dry powder remains.

-

Quality Check: The powder must not be sticky. If sticky, add more silica and re-evaporate.

Phase 2: Column Packing & Conditioning

Stationary Phase: Standard Flash Silica Gel (40-63 µm, 60 Å).[1] Column Size: Select based on crude mass (e.g., for 1g crude, use a 25g-40g cartridge).[1]

-

Mobile Phase Preparation:

-

Solvent A: DCM + 0.5% TEA.

-

Solvent B: MeOH + 0.5% TEA.

-

Note: The TEA concentration must be consistent in both lines to prevent baseline drift.

-

-

Equilibration: Flush the column with 100% Solvent A for 3 Column Volumes (CV). This saturates the silica surface with TEA, neutralizing active sites before the sample arrives.

Phase 3: Gradient Elution Program

Flow Rate: Optimized for column diameter (e.g., 20-25 mL/min for a 25g column).

| Time / CV | % Solvent B (MeOH/TEA) | Event / Rationale |

| 0 - 2 CV | 0% | Isocratic Hold: Elutes non-polar impurities (unreacted starting materials, bis-acylated byproducts).[1][3] |

| 2 - 10 CV | 0% | Shallow Gradient: Gently moves the target molecule.[1] The 5-Cl group provides retention.[1] |

| 10 - 15 CV | 5% | Elution Window: The target compound typically elutes between 3-7% MeOH. |

| 15 - 18 CV | 10% | Flush: Elutes highly polar byproducts (salicylic acid residues, salts).[1] |

Phase 4: Detection & Fraction Collection[1]

-

Detection: UV-Vis at 254 nm (aromatic rings) and 280 nm (phenolic/pyridine absorption).[1]

-

TLC Confirmation:

-

Spot collected fractions on Silica TLC plates.

-

Eluent: 5% MeOH in DCM.

-

Visualization: UV lamp. The product typically appears as a dark spot that may fluoresce slightly depending on pH.

-

Visualization of the Purification Logic

The following diagram illustrates the competitive interaction mechanism that dictates the success of this protocol.

Caption: Mechanism of Action. Triethylamine (TEA) blocks acidic silanol sites, preventing the pyridine moiety from "sticking," thereby ensuring symmetrical elution.[1]

Troubleshooting & Optimization

| Issue | Diagnosis | Solution |

| Peak Tailing | Insufficient silanol suppression.[1] | Increase TEA to 1.0% or switch to Amino-functionalized Silica (NH₂-SiO₂) which requires no modifier.[1] |

| Co-elution | Gradient slope too steep. | Use an isocratic "step" at 3% MeOH for 5 CVs to separate closely eluting impurities. |

| Low Recovery | Product precipitating on column.[4] | Ensure MeOH concentration is sufficient to maintain solubility; do not use Hexane in the mobile phase. |

| "Ghost" Peaks | TEA degradation or impurities. | Use fresh, HPLC-grade TEA.[1] Flush column with 100% MeOH post-run. |

References

-

Synthesis and Purification of Salicylamide Peptides

-

Chromatographic Behavior of Pyridine Derivatives

- Title: Preparation and Chromatographic Evaluation of Columns for Reversed-Phase Liquid Chrom

- Source: Acta Chimica Slovenica.

- Relevance: Explains the mechanism of pyridine tailing on silica and the necessity of end-capping or modifiers.

-

URL:[Link]

-

General Benzamide Synthesis & Purification

-

Title: Strategies to reduce impurities in benzamide synthesis.[5]

- Source: BenchChem Applic

- Relevance: Provides general workflows for benzamide crystallization and column chrom

-

Sources

- 1. N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide | C24H30ClN7O4S | CID 49822386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nanobioletters.com [nanobioletters.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

Application Note & Protocol: Preparation of 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide Stock Solutions for Bioassays

An Application Guide by Senior Application Scientist, Dr. Evelyn Reed

Introduction: The Criticality of Stock Solution Integrity

The reproducibility and reliability of any biological assay are fundamentally dependent on the quality of the reagents used. For small molecule compounds like 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide, the preparation of an accurate, stable, and soluble stock solution is the foundational step upon which all subsequent experimental data rests. Improperly prepared stocks can lead to significant experimental artifacts, including underestimated compound potency, inaccurate structure-activity relationships (SAR), and poor data reproducibility.[1][2]

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the best practices for preparing high-concentration stock solutions of 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide. It moves beyond a simple list of steps to explain the causality behind key procedural choices, empowering the researcher to troubleshoot and adapt the protocol as needed. The methodologies described herein are designed to create a self-validating system, ensuring the integrity of the compound from the vial to the final assay plate.

Compound Specifications & Physicochemical Profile

| Property | Value / Information | Source & Rationale |

| Compound Name | 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide | - |

| Molecular Formula | C₁₃H₁₁ClN₂O₂ | Derived from structure |

| Molecular Weight ( g/mol ) | 278.70 | Calculated (User must verify with CofA) |

| Appearance | Likely a white to off-white solid/powder.[4] | Based on similar benzamide compounds. Small quantities may be difficult to see in the vial.[5][6] |

| Solubility | Expected to have poor aqueous solubility but good solubility in polar aprotic solvents like DMSO.[6][7][8] | The benzamide moiety and aromatic rings contribute to hydrophobicity.[9] |

| Storage (Solid) | Store at -20°C, desiccated.[3][5] | Protects from degradation over the long term. Hygroscopic compounds should be protected from moisture.[6] |

| Safety Profile | Handle with appropriate PPE. Benzamide derivatives may cause skin, eye, and respiratory irritation.[10][11][12] | General safety precaution for novel small molecules. Assume hazardous until proven otherwise. |

Core Principles: The Science Behind the Protocol

Solvent Selection: Why DMSO is the Industry Standard

Dimethyl sulfoxide (DMSO) is the solvent of choice for most compound libraries due to its exceptional ability to dissolve a wide range of polar and nonpolar small molecules.[2] Its polar aprotic nature effectively disrupts the crystal lattice of compounds like 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide.

-

Causality: However, DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere.[1] This is a critical consideration, as the solubility of many hydrophobic compounds decreases in "wet" DMSO, increasing the risk of precipitation during storage.[1][2] Therefore, using anhydrous, high-purity DMSO is paramount for preparing stable stock solutions.

Concentration, Aliquoting, and Storage: Mitigating Risk

Preparing a highly concentrated stock (e.g., 10-30 mM) is standard practice.[1][8] This allows for minimal volume addition to the final assay, thereby reducing the concentration of the solvent vehicle (DMSO), which can be toxic to cells at levels above 0.5%.[5][13]

-

Trustworthiness through Aliquoting: Repeated freeze-thaw cycles are a primary cause of compound precipitation from DMSO stocks.[1][5] As the solution freezes, the compound and pure DMSO can crystallize separately. Upon thawing, the compound may not fully redissolve, leading to an inaccurate concentration. To prevent this, the master stock solution must be divided into smaller, single-use aliquots.[5][14]

-

Storage Conditions: For long-term stability (months to years), aliquots should be stored at -80°C. For short-term use (up to one month), -20°C is generally acceptable.[5][6]

Experimental Protocol: Master Stock Solution Preparation (10 mM)

This protocol details the preparation of a 10 mM master stock solution in DMSO. All procedures should be performed in a certified laboratory environment by trained personnel.

Materials and Equipment

-

5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide (solid)

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Analytical balance (calibrated, readable to 0.01 mg)

-

Spatula and anti-static weighing boat/paper

-

Amber glass vials or polypropylene microcentrifuge tubes

-

Calibrated positive displacement or air displacement pipettes with sterile, filtered tips

-

Vortex mixer

-

Ultrasonic bath (sonicator)

-

Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves

Safety Precautions

-

Always wear appropriate PPE when handling the solid compound and DMSO.[5]

-

Perform all weighing and solvent addition steps in a chemical fume hood or on a bench with adequate ventilation.

-

Consult the supplier's Safety Data Sheet (SDS) for specific handling and disposal information.[15]

Workflow Diagram

Caption: Workflow for preparing a 10 mM master stock solution.

Step-by-Step Methodology

-

Calculate Required Mass: Use the following formula to determine the mass of the compound needed.

-

Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000

-

Example for 2 mL of a 10 mM stock:

-

Mass (mg) = 0.010 mol/L * 278.70 g/mol * 0.002 L * 1000 = 5.57 mg

-

-

Weigh the Compound:

-

Solubilization:

-

Ensure Complete Dissolution:

-

Visually inspect the solution against a light source. It should be clear and free of any visible particulates.

-

If solids remain, place the vial in an ultrasonic water bath and sonicate for 5-10 minutes.[3][6] Gentle warming to 37°C can also aid dissolution, but check compound stability information first.[6]

-

Re-inspect. If the compound is still not fully dissolved, this may indicate that 10 mM is above its solubility limit in DMSO, and a lower stock concentration should be prepared.

-

-

Aliquoting and Storage:

-

Once fully dissolved, dispense the master stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in clearly labeled, tightly sealed vials.[5][14]

-

Label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.[3][15]

-

Store aliquots immediately at -20°C for short-term storage (≤1 month) or -80°C for long-term storage (≥6 months).[5][6]

-

Application in Bioassays: From Stock to Working Solution

The most common point of failure is the dilution of the DMSO stock into aqueous assay buffers or cell culture media.[13] The drastic change in solvent polarity can cause the hydrophobic compound to precipitate, a phenomenon known as "crashing out."[13][16]

Key Best Practices

-

Final DMSO Concentration: The final concentration of DMSO in the assay well should be kept as low as possible, ideally ≤0.5%, to avoid solvent-induced cytotoxicity or artifacts.[5][13] Always include a "vehicle control" (assay buffer + same final concentration of DMSO) in your experimental design to account for any solvent effects.[6]

-

Intermediate Dilution: Avoid large, single-step dilutions (e.g., 1:1000). A serial or intermediate dilution step in assay buffer or media can help maintain solubility.

-

Mixing: When adding the compound to the aqueous solution, do so with active mixing (vortexing or pipetting) to promote rapid dispersion and prevent localized high concentrations that favor precipitation.[17]

Troubleshooting Precipitation

Caption: Decision tree for troubleshooting compound precipitation.

References

-

Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

-

Wolf, A., Shimamura, S., & Reinhard, F. B. M. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265–271. Retrieved from [Link]

-

Frye, S. V. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 449-453. Retrieved from [Link]

-

ResearchGate. (2018). What is the suitable solvent for synthetic organic compound to be checked for biological activity? Retrieved from [Link]

-

Scarpellini, M., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 4(8), 743–747. Retrieved from [Link]

-

PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

-

ScienceLab.com. (2010). Material Safety Data Sheet Benzamide MSDS. Retrieved from [Link]

-

ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). 5-chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide. Retrieved from [Link]

-

Reddit. (2022). How to tackle compound solubility issue. Retrieved from [Link]

-

G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

-

Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks? Retrieved from [Link]

-

Tzakos, A. G., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(10), 12361-12372. Retrieved from [Link]

-

Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Retrieved from [Link]

-

ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? Retrieved from [Link]

-

The Protein Man. (2021). Making stock solutions - how and why. Retrieved from [Link]

-

ExportersIndia. (n.d.). 5 chloro 2 methoxy n (2 (4sulfamoylphenyl) Ethyl) benzamide CAS 16673-34-00. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5-Chloro-2-Methoxy-N-(2-(4-Sulfamoylphenyl) Ethyl) Benzamide CAS 16673-34-0 at Best Price [kavyapharma.in]

- 5. captivatebio.com [captivatebio.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. aksci.com [aksci.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. phytotechlab.com [phytotechlab.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. reddit.com [reddit.com]

Using 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide as a bidentate ligand in coordination chemistry

Application Note: 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide in Coordination Chemistry

Abstract

This guide details the synthesis, characterization, and application of 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide (5-Cl-HPMB) .[1] While often utilized as a tridentate (

Ligand Synthesis & Characterization

High-purity ligand is critical for preventing oligomerization during complexation.[1] We recommend a 1,1'-Carbonyldiimidazole (CDI) mediated coupling over acid chlorides to preserve the pyridine ring integrity and avoid hydrochloride salt formation.[1]

Reagents Required:

Step-by-Step Synthesis Protocol:

-

Activation: Dissolve 5-chlorosalicylic acid (10 mmol, 1.72 g) in anhydrous THF (20 mL). Add CDI (11 mmol, 1.78 g) portion-wise under nitrogen flow.

-

Observation: Evolution of

gas indicates activation.[1] Stir at RT for 1 hour until gas evolution ceases.

-

-

Coupling: Add 2-(aminomethyl)pyridine (10 mmol, 1.08 g) dropwise to the activated ester solution.

-

Reflux: Heat the mixture to 60°C for 6 hours. Monitor via TLC (System: Hexane:Ethyl Acetate 3:1).[1][2]

-

Workup: Evaporate THF under reduced pressure. Redissolve the residue in DCM (50 mL) and wash with:

- (2 x 30 mL) – removes unreacted acid.[2]

-

Brine (1 x 30 mL).

-

Purification: Dry organic layer over

, filter, and concentrate. Recrystallize from hot Ethanol/Water (9:1).[1][2]

Characterization Checkpoints:

-

(DMSO-

-

IR (

): 3350 (

Coordination Protocols: The Bidentate Strategy

To utilize 5-Cl-HPMB as a bidentate ligand, one must suppress the coordination of the third donor.[1] This is achieved via pH control (keeping the phenol protonated) or Steric/Stoichiometric enforcement (using 1:2 M:L ratios).[1][2]

Scenario A: Neutral Bidentate Binding (N,O-Mode)

Target: Binding via Pyridine Nitrogen and Amide Oxygen.[1] The Phenolic OH remains protonated. Application: Lewis acid catalysis where the phenol acts as a secondary H-bond donor.[1]

Protocol:

-

Metal Source: Use non-basic salts like

or -

Solvent: Acetonitrile (MeCN) – promotes neutral coordination.[1][2]

-

Procedure:

-

Isolation: Concentrate to half volume and add diethyl ether to precipitate the cationic complex

.[1][2]

Scenario B: Anionic Bidentate Binding (O,O-Mode)

Target: Binding via Phenolate Oxygen and Amide Oxygen.[1] The Pyridine tail remains pendant.[1] Application: Generating secondary coordination spheres or bridging networks.[1]

Protocol:

Visualization: Synthesis & Coordination Logic

Figure 1: Synthesis pathway and Logic Gate for selecting coordination modes based on pH and stoichiometry.[2]

Application: Urease Inhibition Assay[1][3][5][6]

5-Cl-HPMB is a potent urease inhibitor candidate.[1] The hydroxamic-like character of the salicylamide moiety allows it to chelate the Nickel(II) active site of urease.[1]

Assay Principle: Urease hydrolyzes urea into ammonia.[1][5][6][7][8] The increase in pH is measured using phenol red indicator.[1] Inhibitors prevent this pH rise.

Protocol:

-

Buffer: Phosphate buffer (pH 6.8, 25 mM).

-

Enzyme: Jack Bean Urease (JBU), 5 U/mL solution.[1]

-

Substrate: Urea (100 mM).

-

Workflow:

-

Incubation: Mix 10

L of 5-Cl-HPMB (dissolved in DMSO, varying concentrations 0.1 - 100 -

Reaction: Add 40

L of Urea solution. Incubate for 10 mins. -

Detection: Add 40

L of Phenol Red reagent. -

Measurement: Read Absorbance at 570 nm.

-

-

Calculation:

Troubleshooting & FAQs

| Issue | Probable Cause | Corrective Action |

| Oily Product (Synthesis) | Residual DMF or incomplete coupling.[1][2] | Use THF/Toluene for coupling.[1] Recrystallize from EtOH/Water slowly.[1] |

| Precipitate in Assay | Ligand insolubility in aqueous buffer. | Limit DMSO to <5% final vol.[2] Use surfactant (Tween-20, 0.01%) if necessary. |

| Complex is Green (Cu) | Likely Tridentate (ONO) formation.[1][2] | If targeting Bidentate (Blue/Teal), ensure pH < 6 and use excess ligand (1:2).[1][2] |

| Low Yield (CDI) | Wet solvent hydrolyzed the CDI.[1] | Distill THF over Na/Benzophenone or use fresh molecular sieves.[1] |

References

-

Synthesis & Structural Analogs

-

Urease Inhibition Mechanisms

-

Coordination Modes of Salicylamides

-

General Benzamide Pharmacology

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview: metal-based inhibitors of urease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Minimizing Ester By-products During 5-Chlorosalicylic Acid Amidation

Welcome to the technical support center for the amidation of 5-chlorosalicylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a specific focus on minimizing the formation of ester by-products. Our goal is to provide you with field-proven insights and robust troubleshooting strategies to ensure the success of your synthetic endeavors.

Introduction to the Challenge

The amidation of 5-chlorosalicylic acid is a critical transformation in the synthesis of various pharmaceutical compounds. However, the presence of both a carboxylic acid and a hydroxyl group on the aromatic ring presents a significant challenge: the potential for intramolecular or intermolecular esterification, leading to the formation of undesired ester by-products. This not only reduces the yield of the desired amide but also complicates the purification process. This guide provides a systematic approach to troubleshooting and minimizing these side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary ester by-products observed during the amidation of 5-chlorosalicylic acid, and how are they formed?

A1: The two main types of ester by-products encountered are the intramolecular cyclization product, a benzoxazinone derivative, and intermolecular polyester oligomers.

-

Intramolecular Cyclization: The phenolic hydroxyl group can attack the activated carboxylic acid intermediate, leading to the formation of a cyclic ester, specifically a 1,3-benzoxazin-4-one derivative. This is particularly prevalent when using certain activating agents that can bring the hydroxyl and activated carboxyl groups into close proximity.

-

Intermolecular Esterification: One molecule of 5-chlorosalicylic acid can react with the activated carboxylic acid of another molecule, forming a dimer or even longer polyester chains. This is more likely to occur at higher concentrations and temperatures.[1]

The formation of these by-products is a classic example of competitive intramolecular versus intermolecular reactions, which are highly dependent on reaction conditions.

Q2: My reaction is showing a significant amount of an ester by-product. How do I choose the right coupling reagent to minimize this?

A2: The choice of coupling reagent is arguably the most critical factor in controlling the amide versus ester formation. Reagents that generate highly reactive acylating intermediates can inadvertently promote reaction with the phenolic hydroxyl group.

Troubleshooting Workflow: Coupling Reagent Selection

Caption: Troubleshooting workflow for selecting coupling reagents.

Data Summary: Coupling Reagent Comparison

| Coupling Reagent Class | Examples | Advantages for this Application | Disadvantages/Considerations |

| Carbodiimides | EDC, DCC | Cost-effective, widely used.[2] | Can lead to significant ester formation without additives. |

| Uronium/Onium Salts | HBTU, HATU | Generally faster reactions, less racemization. HATU is particularly efficient.[3][4] | Can be more expensive; may react with unprotected N-termini if used in excess.[4] |

| Phosphonium Salts | PyBOP, PyAOP | Effective for sterically hindered amines.[4] | Can be more expensive. |

| Phosphonic Anhydrides | T3P® | Excellent at minimizing ester by-products due to its mechanism.[5][6] | Requires careful handling and stoichiometry. |

Recommendation: For problematic ester formation, consider moving away from simple carbodiimide systems (like EDC alone) towards combinations like EDC/Oxyma or using robust reagents like HATU or T3P® .[7] T3P®, in particular, has been shown to be highly effective in suppressing O-acylation.[5][6][8]

Q3: What is the optimal temperature and reaction time to favor amidation over esterification?

A3: Both temperature and reaction time are critical parameters to control.

-

Temperature: It is highly recommended to start the activation of the carboxylic acid at a low temperature, typically 0 °C .[9] This slows down the rate of all reactions, but often disproportionately affects the undesired side reactions. Once the activated species is formed, the amine can be added, and the reaction can be allowed to slowly warm to room temperature. Running the reaction at elevated temperatures will almost certainly increase the amount of ester by-product.[10][11]

-

Reaction Time: The formation of the desired amide is generally faster than the formation of the ester by-product. Therefore, it is crucial to monitor the reaction progress closely (e.g., by TLC or LC-MS). The reaction should be quenched as soon as the starting material (5-chlorosalicylic acid) is consumed to prevent the build-up of the ester by-product over extended periods.

Experimental Protocol: Temperature-Controlled Amidation

-

Dissolve 5-chlorosalicylic acid and the coupling reagent (e.g., EDC) and additive (e.g., Oxyma) in a suitable aprotic solvent (e.g., DMF or DCM) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Stir for 15-30 minutes at 0 °C to allow for the formation of the active ester.

-

Add the amine (dissolved in a small amount of the reaction solvent, if necessary) dropwise to the cold reaction mixture.

-

Allow the reaction to stir at 0 °C for another 1-2 hours.

-

Remove the ice bath and allow the reaction to slowly warm to room temperature.

-

Monitor the reaction progress every 1-2 hours.

-

Once the 5-chlorosalicylic acid is consumed, proceed with the work-up and purification.

Q4: Can the choice of solvent and base influence the formation of ester by-products?

A4: Absolutely. The solvent and base play a crucial role in the reaction environment.

-

Solvent: Aprotic solvents are generally preferred for amidation reactions.

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) are good starting points as they are less polar and can disfavor the side reactions.

-

Dimethylformamide (DMF) is a common solvent for these reactions due to its excellent solvating properties. However, be aware that older or impure DMF can contain dimethylamine, which can react as a nucleophile. Always use a high-purity, anhydrous grade of DMF.

-

-

Base: A non-nucleophilic base is essential to neutralize the acid formed during the reaction without competing with the primary amine.

-

Diisopropylethylamine (DIPEA or Hünig's base) is a common choice due to its steric bulk, which prevents it from acting as a nucleophile.

-

N-Methylmorpholine (NMM) is another suitable option.

-

Avoid using bases like triethylamine (TEA) if possible, as it is less sterically hindered and can sometimes lead to side reactions. The amount of base used should be carefully controlled; typically 1.1 to 1.5 equivalents are sufficient. Excess base can sometimes promote side reactions.[9]

-

Logical Relationship: Solvent and Base Selection

Caption: Key considerations for solvent and base selection.

References

-

Coupling Reagents. Aapptec Peptides. Available at: [Link]

-

WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI. Available at: [Link]

-

Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(8), 995-1003. Available at: [Link]

-

Stereochemical Aspects of T3P Amidations. Medicines for Malaria Venture. Available at: [Link]

-

Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Synlett, 2011(15), 2259-2260. Available at: [Link]

-

Understanding T3P® from start to finish. Curia. Available at: [Link]

-

Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 12(1), 84. Available at: [Link]

-

Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Journal of the Indian Chemical Society, 97(11), 1837-1853. Available at: [Link]

-

Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5676-5689. Available at: [Link]

-

Yields of the peptide coupling reactions and comparison of HBTU and HATU. ResearchGate. Available at: [Link]

-

EDC·HCl and Potassium Salts of Oxyma and Oxyma-B as Superior Coupling Cocktails for Peptide Synthesis. Molecules, 25(18), 4235. Available at: [Link]

-

Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 56(15), 2025-2040. Available at: [Link]

-

Exploring the Effect of Temperature on the Concentration of Salicylic Acid in Acetylsalicylic Acid. ChemRxiv. Available at: [Link]

-

Amide bond formation: beyond the myth of coupling reagents. Organic & Biomolecular Chemistry, 6(24), 4467-4482. Available at: [Link]

-

Formation of Amides From Esters. Master Organic Chemistry. Available at: [Link]

-

Z-L-Phg-Val-OMe. Organic Syntheses, 90, 215. Available at: [Link]

-

OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. Luxembourg Bio Technologies. Available at: [Link]

-

Direct amidation of esters with nitroarenes. Nature Communications, 8(1), 1-8. Available at: [Link]

-

The mechanism of esterification of p-hydroxybenzoic acid with glucose using SO 4 2-. ResearchGate. Available at: [Link]

-

17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Chemistry LibreTexts. Available at: [Link]

-

What are the best reaction conditions for an amidation reaction using EDC? ResearchGate. Available at: [Link]

-

Effect of Temperature on the Purity and Yield of Aspirin. International Journal of High School Research, 5(1), 22-29. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. bachem.com [bachem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 6. Stereochemical Aspects of T3P Amidations | Medicines for Malaria Venture [mmv.org]

- 7. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]

Resolving crystallization issues for 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide

Here is the technical support guide for 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide , designed as a high-level troubleshooting resource for research and development scientists.

Subject: 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide (Salicylamide Derivative) Classification: Small Molecule / Kinase Inhibitor Scaffolds / Amphoteric Ligands Support Tier: Level 3 (Senior Application Scientist)

Molecular Profile & Crystallization Behavior

Before troubleshooting, you must understand the "personality" of this molecule. It is not a standard amide; it is a pseudo-planar ampholyte .

-

The "Grease" Factor (Intramolecular H-Bonding): This molecule forms a strong intramolecular hydrogen bond between the phenolic hydroxyl and the amide carbonyl oxygen (forming a stable S(6) ring motif). This "locks" the molecule into a planar conformation and hides its polar donor/acceptor sites.

-

Consequence: The molecule behaves more lipophilically than predicted. It resists solvation in polar protic solvents and tends to "oil out" (liquid-liquid phase separation) rather than nucleate.

-

-

Amphoteric Nature:

-

Acidic Site: Phenolic OH (

). -

Basic Site: Pyridine Nitrogen (

). -

Consequence: pH control is critical. Crystallization is optimal at neutral pH (6.5–7.5). Deviations lead to solubilization as a phenolate (high pH) or pyridinium salt (low pH).

-

Troubleshooting Guide: The "Oiling Out" Phenomenon

Issue: "My product separates as a sticky oil or gum upon cooling, rather than a crystalline solid."

Root Cause Analysis

Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solubility/Nucleation curve. This is thermodynamically driven by:

-

Impurities: Unreacted 2-picolylamine or 5-chlorosalicylic acid depresses the melting point.

-

Supersaturation: Cooling too fast traps the "oiled" phase before crystals can organize.

-

Solvent Choice: Using a solvent system where the "oiled" phase is thermodynamically stable (often water-heavy mixtures).

Protocol A: The "Slow-Seed" Remediation

Do not simply cool the oil; it will harden into a glass, trapping impurities.

-

Re-dissolution: Re-heat the mixture until the oil fully dissolves into a clear homogeneous phase.

-

The "Cloud Point" Approach:

-

Add the anti-solvent (e.g., Water or Hexane) dropwise at reflux until a faint, permanent turbidity appears.

-

Add a small volume of the good solvent (e.g., Ethanol or Ethyl Acetate) to just clear the turbidity.

-

-

Seeding (Critical):

-

Cool the solution slowly to approx. 5°C below the saturation temperature.

-

Add seed crystals (0.1–0.5 wt%). If you lack seeds, scratch the glass wall vigorously or use a sonication burst.

-

-

Isothermal Aging: Hold the temperature constant. Do not cool further until you see a visible suspension of crystals growing.

-

Controlled Cooling: Once a bed of crystals is established, cool at a rate of 5–10°C per hour.

Recommended Solvent Systems

| System Type | Solvents (Good / Anti) | Ratio (v/v) | Notes |

| Standard | Ethanol / Water | 4:1 | Most common. High risk of oiling if water is added too fast. |

| High Purity | Ethyl Acetate / n-Heptane | 1:2 | Excellent for rejecting polar impurities. Produces denser crystals. |

| Polymorph Control | Isopropyl Alcohol (IPA) | Pure | Slow evaporation or cooling of IPA often yields the most stable polymorph. |

Chemical Purification (The "Reset" Button)

Issue: "Recrystallization fails repeatedly; the oil persists."

Diagnosis: Your impurity profile is likely

Protocol B: Acid/Base Swing Extraction

This method removes the unreacted starting materials which act as "crystal poisons."

-

Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) .

-

Acid Wash (Removes Pyridines):

-

Wash with 0.1 M HCl or 5% Citric Acid .

-

Mechanism:[1][2][3] Protonates unreacted 2-picolylamine (highly basic), moving it to the aqueous layer. The target molecule (weakly basic pyridine) remains in EtOAc if the acid is dilute enough, or precipitates as a salt (which can be filtered). Recommendation: Keep it in organic phase if possible.

-

-

Base Wash (Removes Salicylic Acids):

-

Isolation: Dry organic layer (MgSO₄), filter, and evaporate. The resulting solid will be significantly purer and ready for Protocol A.

Visual Workflows

Logic Map: Crystallization Decision Tree

Use this workflow to determine the correct physical intervention.

Figure 1: Decision tree for managing "oiling out" events. Note the loop for isothermal aging, which allows the oil droplets to redissolve and nucleate properly.

Logic Map: Chemical Species & pH Control

Understanding the ionization state is vital for yield.

Figure 2: The pH-dependent speciation of 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide. Crystallization is only possible in the green "Neutral" zone.

Frequently Asked Questions (FAQs)

Q: I see crystals, but they are yellow/brown. The literature says they should be white/off-white. A: Coloration typically comes from oxidation products of the phenolic starting material.

-

Fix: Add 5% activated charcoal to the hot solution during recrystallization, stir for 15 minutes, and filter hot through Celite before cooling.

Q: Can I use Acetone as a solvent? A: Yes, salicylamides are highly soluble in acetone [1]. However, acetone is a very "good" solvent, meaning you will need a significant amount of anti-solvent (water or hexanes) to force precipitation, which increases the risk of oiling out. Ethyl Acetate is generally superior for crystal habit control.